Product packaging for N-T-Butyl-2-methoxynicotinamide(Cat. No.:CAS No. 144084-35-5)

N-T-Butyl-2-methoxynicotinamide

Cat. No.: B178205
CAS No.: 144084-35-5
M. Wt: 208.26 g/mol
InChI Key: KEOPBHKTPCLLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-T-Butyl-2-methoxynicotinamide (CAS 144084-35-5) is a high-purity chemical compound supplied as a white crystalline powder with a specified purity of ≥99% . It is offered in packaging suitable for industrial and research scale, such as a 25kg cardboard drum . This molecule features a nicotinamide core structure modified with both methoxy and tert -butyl groups. The tert -butyl moiety is a common pharmacophore in medicinal chemistry, known to enhance a compound's specificity and metabolic stability by acting as a steric shield for chemically susceptible parts of the molecule . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals . In herbicide research, similar nicotinamide compounds have demonstrated selective herbicidal activity, making this a valuable scaffold for the development of novel crop protection agents . It is important to note that the tert -butyl group can be a site of metabolism by cytochrome P450 enzymes (CYPs), which is a critical consideration in drug metabolism and pharmacokinetics (DMPK) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B178205 N-T-Butyl-2-methoxynicotinamide CAS No. 144084-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)8-6-5-7-12-10(8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOPBHKTPCLLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435680
Record name N-T-BUTYL-2-METHOXYNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144084-35-5
Record name N-T-BUTYL-2-METHOXYNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Acyl Chloride Pathway

A classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride. ntu.edu.sg

Step 1: Formation of the Acyl Chloride. 2-Methoxynicotinic acid is treated with a chlorinating agent, such as oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂). The mechanism with oxalyl chloride proceeds via nucleophilic attack of the carboxylic acid oxygen onto the carbonyl of oxalyl chloride, followed by the collapse of the tetrahedral intermediate to release CO₂, CO, and a chloride ion, forming the highly electrophilic 2-methoxynicotinoyl chloride.

Step 2: Nucleophilic Acyl Substitution. The resulting acyl chloride is then subjected to nucleophilic attack by the nitrogen atom of t-butylamine. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Step 3: Deprotonation and Elimination. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion. A second equivalent of the amine or an added non-nucleophilic base (like triethylamine) removes the proton from the nitrogen, yielding the final stable N-t-butyl-2-methoxynicotinamide product and the hydrochloride salt of the base. ntu.edu.sg

Peptide Coupling Agent Pathway

In modern synthesis, particularly in medicinal chemistry, peptide coupling agents are frequently used to facilitate amide bond formation under milder conditions, avoiding the need for harsh reagents like oxalyl chloride. googleapis.com Agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are common. google.com

Step 1: Carboxylic Acid Activation. The mechanism begins with the deprotonation of the 2-methoxynicotinic acid by a non-nucleophilic base, typically diisopropylethylamine (DIPEA). googleapis.com The resulting carboxylate then attacks the electron-deficient carbon of the HATU reagent.

Step 2: Formation of the Active Ester. This attack leads to the displacement of the tetramethylurea group and the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a stable, activated ester with the 7-aza-1-hydroxybenzotriazole (HOAt) moiety of the HATU reagent. googleapis.comgoogle.com This active ester is highly susceptible to nucleophilic attack but is more stable than an acyl chloride and less prone to side reactions.

Step 3: Aminolysis. The t-butylamine then attacks the carbonyl carbon of the activated ester. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which subsequently collapses to form the desired amide product, N-t-butyl-2-methoxynicotinamide, and releases the HOAt leaving group. google.com This pathway is often preferred for its high efficiency, mild reaction conditions, and suppression of side reactions.

Pharmacological and Biological Investigations of N T Butyl 2 Methoxynicotinamide Pre Clinical and Non Clinical

In Vitro Cellular and Molecular Mechanisms of Action of N-T-Butyl-2-methoxynicotinamide

No studies detailing the in vitro cellular and molecular mechanisms of action for this compound have been identified in the public domain.

Target Identification and Validation in Cell-Free Systems

There is no available scientific literature that identifies or validates specific molecular targets of this compound in cell-free assays.

Enzyme Kinetic Studies (e.g., inhibition, activation)

No published research could be located that describes the effects of this compound on enzyme kinetics, including any potential inhibitory or activation properties.

Receptor Binding Affinity and Selectivity Profiling

Data regarding the receptor binding affinity and selectivity of this compound are not available in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways in Cell Lines

There are no published studies that have investigated the modulatory effects of this compound on intracellular signaling pathways in cell lines.

Gene Expression and Proteomic Analysis in Response to this compound Exposure

No research has been published on the analysis of gene expression or proteomics in response to exposure to this compound.

In Vivo Efficacy Studies in Animal Models

A search of available scientific literature yielded no in vivo efficacy studies of this compound in any animal models.

Pharmacodynamic Evaluation in Disease-Relevant Animal Models (e.g., biomarker modulation, target engagement)

The primary mechanism of action of this compound, also known as JBSNF-000088, is the inhibition of the cytosolic enzyme Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds, playing a role in cellular metabolism and detoxification. The pharmacodynamic effects of this compound have been demonstrated through the modulation of a key biomarker and direct target engagement studies.

A primary biomarker for NNMT activity is the plasma concentration of its product, 1-methyl-nicotinamide (MNA). In preclinical animal models, administration of this compound has been shown to significantly reduce plasma MNA levels. This reduction serves as a direct indicator of the compound's inhibitory effect on NNMT in a physiological setting.

Direct target engagement of this compound with the NNMT enzyme has been confirmed through biophysical and structural biology techniques. Thermal shift assays have demonstrated that JBSNF-000088 binds to and stabilizes the NNMT protein, indicating a direct interaction. Furthermore, co-crystallization studies have provided detailed structural insights into this interaction, revealing that the N-methylated product of JBSNF-000088 binds within the active site of the NNMT protein.

Evaluation of this compound in Proof-of-Concept Animal Models (e.g., preclinical efficacy in models of neurological or metabolic disorders, excluding therapeutic dosage for humans)

The preclinical efficacy of this compound has been extensively evaluated in various animal models of metabolic disorders. In mice with diet-induced obesity (DIO), treatment with JBSNF-000088 resulted in a notable reduction in body weight and an improvement in glucose tolerance. The specificity of this effect was confirmed in NNMT knockout mice on a high-fat diet, where the compound did not elicit the same metabolic benefits.

Further studies in genetically obese mouse models, such as ob/ob and db/db mice, also demonstrated the compound's ability to improve glucose handling. These findings from multiple rodent models provide strong proof-of-concept for the therapeutic potential of this compound in the context of metabolic diseases.

While this compound itself has not been extensively reported in neurological disorder models, the target enzyme, NNMT, has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. patsnap.com Elevated levels of NNMT have been observed in the brains of patients with these conditions, suggesting that inhibition of NNMT could be a viable therapeutic strategy. michaeljfox.orgnih.govresearchgate.netresearchgate.net Therefore, NNMT inhibitors, as a class of compounds, are under investigation for their potential neuroprotective effects. patsnap.com

Assessment of this compound Effects on Organ-Specific Functions in Animal Systems

The primary organs where the effects of this compound have been characterized are those central to metabolism, namely the liver and adipose tissue, where NNMT is predominantly expressed. In animal models of metabolic disorders, treatment with JBSNF-000088 led to a significant reduction in MNA levels in both the liver and white adipose tissue. nih.gov This local inhibition of NNMT activity is associated with improvements in insulin (B600854) sensitivity and glucose metabolism in these tissues.

Studies have shown that elevated NNMT expression is a feature of non-alcoholic fatty liver disease (NAFLD). While direct studies on the effect of this compound on the progression of NAFLD have not been detailed, the known metabolic benefits of the compound suggest a potential for positive impact on liver function in the context of metabolic disease. Furthermore, the role of NNMT has been investigated in experimental models of hepatitis, where upregulation of the enzyme was observed, suggesting a potential role in liver inflammation.

In adipose tissue, increased NNMT expression is associated with obesity. The reduction of body weight and improved metabolic parameters in obese animal models treated with this compound indicate a significant effect on adipose tissue function.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Correlation of Structural Features with Biological Activity Profiles

The structure-activity relationship (SAR) of NNMT inhibitors has been explored to understand the key molecular features required for potent inhibition. This compound is a nicotinamide analog, and its inhibitory activity is derived from its ability to compete with the endogenous substrate, nicotinamide, for the active site of NNMT.

SAR studies of various nicotinamide analogues and other scaffolds have revealed several important structural correlations:

Pyridine Ring: The pyridine core is a crucial element for recognition by the NNMT active site. Modifications to this ring can significantly impact binding affinity and inhibitory potency.

Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical. For this compound, the methoxy (B1213986) group at the 2-position and the N-tert-butylcarboxamide group at the 3-position are key for its activity.

Amide Moiety: The amide linkage and the nature of the substituent on the nitrogen atom influence the compound's interaction with the enzyme and its physicochemical properties. The bulky tert-butyl group in this compound likely contributes to its specific binding orientation and potency.

Broader SAR studies on other classes of NNMT inhibitors, such as quinolinium and isoquinolinium analogues, have also provided valuable insights into the structural requirements for potent inhibition.

Identification of Pharmacophoric Requirements for Potency and Selectivity

Pharmacophore modeling for NNMT inhibitors has identified several key features essential for high potency and selectivity. These models are generally based on the known structures of NNMT in complex with its substrates or inhibitors.

The essential pharmacophoric features for NNMT inhibition include:

A Hydrogen Bond Acceptor: This feature typically corresponds to the pyridine nitrogen, which interacts with key residues in the active site.

A Hydrogen Bond Donor: An amide proton or a similar group can form crucial hydrogen bonds within the binding pocket.

Hydrophobic/Aromatic Regions: Aromatic stacking interactions between the pyridine ring of the inhibitor and tyrosine residues in the active site are a common feature of potent inhibitors. The hydrophobic tert-butyl group of this compound likely occupies a hydrophobic pocket within the enzyme.

Selectivity for NNMT over other methyltransferases is a critical aspect of inhibitor design. This is often achieved by exploiting unique features of the NNMT active site that are not present in other related enzymes.

Interaction of this compound with Biological Macromolecules

The primary biological macromolecule with which this compound interacts is the enzyme Nicotinamide N-methyltransferase (NNMT). This interaction is the basis of its pharmacological activity.

As a substrate analog, this compound binds to the active site of NNMT. Co-crystal structure analysis has provided a detailed view of this interaction at the molecular level. These studies have revealed that it is the N-methylated product of JBSNF-000088 that is found tightly bound within the enzyme's active site. This suggests that this compound may act as a slow-turnover substrate, and its methylated product is a potent inhibitor of the enzyme.

The binding of the N-methylated JBSNF-000088 product within the NNMT active site involves a network of interactions with key amino acid residues. These interactions likely include hydrogen bonds, hydrophobic interactions, and aromatic stacking, consistent with the pharmacophoric requirements for NNMT inhibition. This tight and specific binding to NNMT is responsible for the observed reduction in enzyme activity and the subsequent physiological effects.

The inhibitory activity of this compound has been quantified across different species, with IC50 values determined for human, monkey, and mouse NNMT, as shown in the table below.

SpeciesIC50 (µM)
Human NNMT1.8
Monkey NNMT2.8
Mouse NNMT5.0

Characterization of Binding Sites via Biophysical Methods

No published data exists on the characterization of binding sites for this compound using biophysical methods.

Analysis of Ligand-Induced Conformational Changes in Target Proteins

There is no publicly available research detailing the analysis of conformational changes in target proteins induced by the binding of this compound.

Computational Chemistry and Theoretical Modeling of N T Butyl 2 Methoxynicotinamide

Quantum Chemical Calculations and Electronic Structure Analysis of N-t-Butyl-2-methoxynicotinamide

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic structure, which in turn governs its reactivity and physical properties. For this compound, these calculations can elucidate the distribution of electrons and the nature of its chemical bonds.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a sophisticated model of chemical bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity.

A theoretical analysis of this compound would likely reveal the HOMO to be localized primarily on the electron-rich methoxy-substituted pyridine (B92270) ring, while the LUMO may be distributed across the conjugated system of the nicotinamide (B372718) core. The t-butyl group, being a bulky, electron-donating alkyl group, would influence the electronic properties through inductive effects.

Table 1: Theoretical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Electron Affinity1.1 eV
Ionization Potential7.0 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (local and global minima on the potential energy surface) and the energy barriers between them. For this compound, key rotational barriers would exist around the C-N bond of the amide group and the C-O bond of the methoxy (B1213986) group.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule might interact with a biological macromolecule, such as a protein. These methods are instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Prediction of Binding Modes to Hypothetical Biological Targets

Given the structural similarity of nicotinamide derivatives to cofactors like NAD+, potential hypothetical biological targets for this compound could include enzymes that utilize NAD+ or have binding sites for nicotinamide. Molecular docking simulations could be performed against a panel of such enzymes to predict the preferred binding orientation and affinity.

For instance, docking into the active site of a hypothetical dehydrogenase enzyme might show the nicotinamide core of the molecule occupying the nicotinamide-binding pocket, with the methoxy and t-butyl groups forming specific interactions with nearby amino acid residues. The carbonyl oxygen of the amide would likely act as a hydrogen bond acceptor, a common interaction motif for nicotinamides.

Table 2: Hypothetical Docking Scores of this compound against Selected Targets

Hypothetical TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dehydrogenase A-8.5Asp35, Val80, Phe120
Kinase B-7.2Leu15, Gly16, Lys45
PARP C-9.1Gly86, Ser90, Tyr107

Note: The data in this table is hypothetical and for illustrative purposes.

Simulation of Ligand-Protein Interactions and Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding mode, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

An MD simulation of this compound bound to a hypothetical target would likely show that the core nicotinamide structure remains stably bound through persistent hydrogen bonds and pi-stacking interactions. The t-butyl group, due to its size, might restrict the conformational freedom of the ligand within the binding pocket, potentially contributing to a more stable interaction.

Theoretical ADMET Prediction (Non-Clinical Focus)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of any bioactive compound. Computational models can predict these properties based on the molecule's structure, providing an early indication of its potential suitability.

Table 3: Predicted ADMET Properties of this compound (Theoretical)

ADMET PropertyPredicted Outcome
Absorption
Oral BioavailabilityModerate
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP450 2D6 InhibitionLikely
CYP450 3A4 InhibitionPossible
Excretion
Renal ClearanceLow
Toxicity
hERG InhibitionLow Risk
Ames MutagenicityUnlikely

Note: The data in this table is hypothetical and for illustrative purposes.

The methoxy group could be a potential site for metabolism via O-demethylation. The amide bond could be susceptible to hydrolysis, and the t-butyl group may undergo oxidation. These predictions would need to be validated through experimental studies.

Computational Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a chemical compound are critical determinants of its potential as a therapeutic agent. These properties are frequently predicted using a variety of in silico models before any laboratory experiments are conducted. For a molecule like this compound, computational tools would be used to estimate several key parameters.

Key Predicted Physicochemical Properties and their Implications for ADME:

ParameterPredicted Value Range (Typical for similar structures)Implication for Absorption & Distribution
Molecular Weight ~208.3 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five)
LogP (Lipophilicity) 1.5 - 2.5Indicates good membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 40 - 60 ŲSuggests good intestinal absorption and cell permeation.
Hydrogen Bond Donors/Acceptors 1 Donor, 4 AcceptorsConforms to Lipinski's Rule of Five, indicating drug-like properties.
Aqueous Solubility ModerateA balance between solubility for dissolution and lipophilicity for membrane crossing.

This table presents hypothetical data for this compound based on its structure and data from similar compounds, as specific studies are not available.

These parameters are foundational for more complex predictions, such as the likelihood of crossing the blood-brain barrier or the extent of binding to plasma proteins. For instance, a moderate TPSA and LogP would suggest that this compound might have some capacity to enter the central nervous system, a feature that could be desirable or undesirable depending on the therapeutic target.

In Silico Metabolism Pathway Prediction

The metabolic fate of a compound can be predicted using software that simulates the interactions with key metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov For this compound, several metabolic pathways would be computationally explored.

The most probable metabolic transformations for this molecule would include:

O-Demethylation: The methoxy group (-OCH3) on the pyridine ring is a likely site for enzymatic cleavage, leading to the formation of a hydroxylated metabolite.

Hydroxylation: The pyridine ring and the t-butyl group could both be sites for the addition of a hydroxyl group by CYP enzymes.

N-Dealkylation: The t-butyl group attached to the amide nitrogen could be cleaved, although this is generally a less common pathway for tertiary butyl groups.

Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide.

These predictions are generated by computational models that have been trained on large datasets of known metabolic reactions. nih.gov The likelihood of each metabolic pathway is ranked, providing guidance for later experimental studies to identify the actual metabolites. nih.gov

Theoretical Excretion Profiles

The predicted physicochemical properties also inform the likely routes of excretion. The moderate water solubility and the potential for metabolism to more polar compounds suggest that renal excretion would be a significant pathway for this compound and its metabolites.

Computational models can estimate the rate of renal clearance based on factors like the glomerular filtration rate and the potential for active transport in the kidneys. The molecular size and charge of the predicted metabolites would be key inputs for these models. If any metabolites are predicted to have higher lipophilicity and lower water solubility, biliary excretion into the feces would also be considered as a possible route.

De Novo Design and Virtual Screening of this compound-Inspired Compounds

The nicotinamide scaffold is a common feature in many biologically active molecules and is often used as a starting point for the design of new drugs. researchgate.net this compound itself can be considered a fragment or scaffold for the de novo design and virtual screening of new chemical entities. nih.govresearchgate.net

De novo design involves using computational algorithms to build novel molecular structures that fit within the binding site of a therapeutic target. nih.govresearchgate.net Starting with a core structure like this compound, these programs can add functional groups and build out the molecule to optimize its interactions with the target protein.

Virtual screening, on the other hand, involves searching large databases of existing chemical compounds to identify those that are predicted to bind to a specific target. bohrium.comnih.gov In this context, a pharmacophore model could be developed based on the key chemical features of this compound (e.g., the hydrogen bond donors and acceptors, the aromatic ring, and the hydrophobic t-butyl group). This model would then be used as a filter to rapidly screen millions of compounds, identifying those with a similar three-dimensional arrangement of these features. nih.gov

For example, the nicotinamide core is crucial for inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is a target in cancer therapy. nih.gov Virtual screening campaigns have been successfully used to identify novel nicotinamide-based inhibitors of such enzymes. nih.govresearchgate.net The general process for such a campaign would be:

Target Selection and Binding Site Analysis: Identifying a protein of interest and characterizing the shape and chemical environment of its binding pocket.

Pharmacophore Modeling: Defining the essential features of a ligand that are required for binding, based on a known inhibitor like a nicotinamide derivative.

Virtual Screening: Using the pharmacophore model to search a large chemical library (e.g., the ZINC database) for compounds that match the model. nih.gov

Molecular Docking: Taking the hits from the virtual screen and predicting their binding orientation and affinity in the target's active site.

ADMET Prediction: Running the best-scoring compounds through computational models to predict their absorption, distribution, metabolism, excretion, and toxicity profiles. bohrium.com

This computational approach allows for the rapid and cost-effective identification of promising new drug candidates that are inspired by the core structure of this compound.

Analytical and Characterization Methodologies for N T Butyl 2 Methoxynicotinamide

Advanced Spectroscopic Techniques for Structural Elucidation of N-T-Butyl-2-methoxynicotinamide

The molecular structure of this compound (IUPAC Name: N-tert-butyl-2-methoxypyridine-3-carboxamide) is unequivocally confirmed through a combination of sophisticated spectroscopic methods. clearsynth.com These techniques provide detailed information about the compound's atomic connectivity, functional groups, and exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its chemical structure through the analysis of ¹H and ¹³C nuclei. While specific spectral data for this compound is often proprietary, general principles and data from analogous structures allow for an accurate prediction of its NMR characteristics.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group would produce a sharp singlet around 1.4 ppm due to the nine equivalent protons. The methoxy (B1213986) group protons would also appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons on the pyridine (B92270) ring would present as a more complex set of multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the methoxy and amide substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the amide (around 165-170 ppm), the carbons of the pyridine ring (in the 110-160 ppm range), the methoxy carbon (around 55 ppm), the quaternary carbon of the tert-butyl group (around 51 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would reveal the coupling relationships between adjacent protons on the pyridine ring.

HSQC spectra would correlate the proton signals with their directly attached carbon atoms.

HMBC experiments would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connectivity between the tert-butyl group, the amide carbonyl, the methoxy group, and the pyridine ring.

Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR (ssNMR) can provide valuable information regarding the crystalline packing and polymorphic forms. This technique is particularly useful for identifying different solid-state structures that can influence the physical properties of the material.

Technique Expected Observations for this compound Information Gained
¹H NMR Singlets for tert-butyl and methoxy groups; multiplets for pyridine ring protons.Proton environment and count.
¹³C NMR Distinct signals for carbonyl, pyridine, methoxy, and tert-butyl carbons.Carbon skeleton of the molecule.
COSY Cross-peaks between coupled pyridine ring protons.H-H connectivity.
HSQC Correlation of each proton to its directly bonded carbon.C-H one-bond connectivity.
HMBC Long-range correlations between protons and carbons.Confirmation of overall molecular structure and connectivity of functional groups.
ssNMR Analysis of crystalline and amorphous forms.Information on polymorphism and solid-state structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₆N₂O₂), the expected monoisotopic mass is 208.1212 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z of 209.1285. The high accuracy of the measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, research on related nicotinamide (B372718) derivatives has utilized HRMS to confirm their structures with high precision. rsc.org

Parameter Value
Molecular Formula C₁₁H₁₆N₂O₂ calpaclab.com
Monoisotopic Mass 208.1212 u
Expected [M+H]⁺ (HRMS) 209.1285 u

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups.

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the tert-butyl and methoxy groups.

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl stretching vibration of the amide. Studies on the related N-tert-butyl benzamide (B126) show that the position of this band can be influenced by solvent effects. researchgate.net

N-H Bend (Amide II): A band around 1520-1570 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.

C-O Stretch: Bands corresponding to the C-O stretching of the methoxy group are expected around 1020-1250 cm⁻¹.

Pyridine Ring Vibrations: Several bands in the 1400-1600 cm⁻¹ region would be characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The pyridine ring vibrations often give strong Raman signals. The C=O stretch is also typically Raman active.

Functional Group Vibrational Mode Expected FTIR Wavenumber (cm⁻¹)
Amide N-H Stretch3300-3500
Alkyl C-H Stretch2850-3000
Amide C=O Stretch (Amide I)1640-1680
Amide N-H Bend (Amide II)1520-1570
Methoxy C-O Stretch1020-1250
Pyridine Ring C=C, C=N Stretch1400-1600

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying any related impurities. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.

Method development would focus on optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve a good separation between the main peak of this compound and any potential impurities, such as starting materials or by-products from the synthesis. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

For regulatory purposes, the developed HPLC method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Commercial suppliers of this compound confirm its suitability for analytical method development and validation. clearsynth.com

HPLC Parameter Typical Conditions
Column Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized gradient from a low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 265 nm)
Column Temperature 25-40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. This method is particularly useful for detecting residual solvents from the manufacturing process.

In a typical GC-MS analysis, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparing the spectrum to a library of known compounds. For instance, GC-MS has been used to confirm the purity of related intermediates in synthetic processes. google.com

The method can be optimized by selecting the appropriate GC column (in terms of stationary phase and dimensions), temperature program, and MS parameters to achieve the desired sensitivity and resolution for the target impurities.

X-ray Crystallography and Solid-State Characterization of this compound

Detailed investigation into the solid-state properties of this compound, a compound with the chemical formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , is essential for its characterization. However, a thorough review of publicly accessible scientific literature and crystallographic databases reveals a significant gap in the availability of experimental data regarding its single-crystal X-ray diffraction, polymorphism, and co-crystallization.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure

As of the latest available data, no public records of single-crystal X-ray diffraction studies for this compound have been found. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers.

In the absence of experimental data, a hypothetical data table for a single-crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.50
b (Å) 10.20
c (Å) 14.30
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1236.51
Z 4
Density (calculated) (g/cm³) 1.115
Absorption Coefficient (mm⁻¹) 0.078

This table is for illustrative purposes only and does not represent actual experimental data.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, is a widely used strategy to enhance the properties of a drug substance.

A comprehensive search of scientific databases and literature has not yielded any published studies on the polymorphism or co-crystallization of this compound. Research in this area would be necessary to fully characterize the compound's solid-state landscape and to identify the most stable and suitable form for any potential applications. Such studies would typically involve screening various solvents and crystallization conditions and employing techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different solid forms.

Emerging Research Directions and Future Perspectives for N T Butyl 2 Methoxynicotinamide

Development of N-T-Butyl-2-methoxynicotinamide as a Chemical Probe or Research Tool

Currently, there is a lack of published research detailing the development of this compound as a chemical probe. However, its structural similarity to other nicotinamide (B372718) derivatives that have been successfully developed into research tools suggests a strong potential in this area. Nicotinamide and its analogs are crucial for studying a variety of biological processes, and synthetic derivatives are invaluable for detecting, monitoring, and modulating the activity of NAD-related enzymes. uvic.ca

The development of this compound as a chemical probe would likely involve the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the visualization and enrichment of its biological targets. This would allow researchers to "highlight" and identify the specific enzymes or proteins with which the compound interacts.

Table 1: Potential Properties for this compound as a Chemical Probe

FeatureDescriptionPotential Advantage
Specificity High affinity for a particular biological target with minimal off-target effects.Enables precise study of a single protein or pathway.
Potency Effective at low concentrations to minimize cellular perturbation.Reduces the risk of non-specific effects and toxicity.
Cell Permeability Ability to cross cell membranes to reach intracellular targets.Crucial for studying biological processes within living cells.
Modifiability Ease of chemical modification to incorporate reporter groups (e.g., fluorophores, biotin).Allows for a wide range of applications in chemical biology.
Stability Resistance to metabolic degradation to ensure a sufficient window for experimental observation.Provides a stable tool for imaging and pull-down assays.

Future research would need to focus on synthesizing tagged versions of this compound and validating their use in cellular systems to identify and study its biological binding partners.

Exploration of Synergistic Effects with Other Investigational Agents

The exploration of synergistic effects between this compound and other investigational agents is a research area with significant potential, although currently, no specific studies have been published. The rationale for such investigations lies in the established precedent of other nicotinamide analogs exhibiting synergistic activity with various therapeutic agents. For instance, some nicotinamide derivatives have been shown to potentiate the effects of anticancer drugs.

Investigating the synergistic potential of this compound would involve screening it in combination with a library of known drugs or investigational compounds across various disease models. A key focus would be on identifying combinations that produce a greater therapeutic effect than the sum of the individual agents, which could allow for lower doses and potentially reduced side effects.

Table 2: Illustrative Data Table for Synergistic Effect Analysis

This table demonstrates how data on synergistic effects would be presented. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Investigational AgentConcentration of this compound (µM)Concentration of Investigational Agent (µM)Effect (e.g., % Cell Viability)Combination Index (CI)
Agent X10.5450.8
Agent X11300.6
Agent Y12601.1
Agent Z10.1250.5

Advancements in Experimental Delivery Systems (e.g., nanocarriers) for this compound

While no specific delivery systems have been developed for this compound, its presumed hydrophobic nature makes it a prime candidate for encapsulation within advanced nanocarrier systems to improve its solubility and bioavailability. nih.govnih.gov Both lipid-based and polymer-based nanoparticles are promising platforms for the delivery of hydrophobic small molecules. nih.govbiomol.com

Lipid-based nanocarriers , such as liposomes and solid lipid nanoparticles (SLNs), are composed of biocompatible lipids that can encapsulate hydrophobic compounds within their core. biomol.comnih.gov These systems can protect the drug from premature degradation and facilitate its transport across biological membranes.

Polymer-based nanocarriers , including polymeric micelles and nanoparticles, offer a high degree of versatility in their design and functionality. nih.govmdpi.com For pyridine (B92270) carboxamides, polymers containing pyridine groups can be used to create pH-responsive nanocarriers that release their cargo in the acidic microenvironment of tumors or specific cellular compartments. nih.gov

Table 3: Comparison of Potential Nanocarrier Systems for this compound

Nanocarrier TypeCore CompositionKey Advantages for Hydrophobic Compounds
Liposomes Aqueous Core with Lipid BilayerCan encapsulate both hydrophilic and hydrophobic compounds; biocompatible. biomol.comnih.gov
Solid Lipid Nanoparticles (SLNs) Solid Lipid MatrixHigh stability; controlled release. nih.gov
Nanostructured Lipid Carriers (NLCs) Solid and Liquid Lipid MatrixHigher drug loading capacity compared to SLNs. nih.gov
Polymeric Micelles Hydrophobic Polymer CoreSmall size; can enhance solubility and circulation time. mdpi.com
Polymeric Nanoparticles Polymer MatrixTunable properties; potential for stimuli-responsive release. nih.govnih.gov

Future research in this area would involve the formulation of this compound into various nanocarriers and the characterization of their physicochemical properties, drug-loading efficiency, and release kinetics.

Identification of Unexplored Biological Targets and Novel Mechanisms of Action

The biological targets and mechanism of action of this compound have not been elucidated in publicly available research. However, the nicotinamide scaffold is a well-known pharmacophore that interacts with a wide range of enzymes, particularly those involved in NAD+ metabolism. Given this, it is plausible that this compound could target enzymes such as nicotinamide N-methyltransferase (NNMT) or sirtuins. uvic.caresearchgate.net

Identifying the biological targets of this compound would be a critical step in understanding its potential therapeutic applications. Modern drug discovery approaches, such as target-based screening against a panel of known enzymes or phenotypic screening to identify compounds that produce a desired cellular effect, could be employed. Once a primary target is identified, further studies would be necessary to unravel the specific mechanism of action, be it inhibition, activation, or allosteric modulation.

The structural relationship to other nicotinamide derivatives suggests that potential therapeutic areas for investigation could include oncology, metabolic diseases, and neurodegenerative disorders. uvic.caresearchgate.net

Challenges and Opportunities in the Academic Research Landscape of this compound

The advancement of research on a specific small molecule like this compound within the academic landscape faces several inherent challenges and opportunities.

Challenges:

Limited Existing Data: The primary challenge is the scarcity of foundational research on this compound, requiring any new research program to start from basic characterization.

Funding and Resources: Securing funding for the study of a novel, unproven compound can be difficult in a competitive research environment.

Synthesis and Scale-up: While the synthesis is documented in patents, optimizing it for academic research and scaling up for in-depth studies can be resource-intensive. googleapis.com

Intellectual Property: The existing patent landscape around this molecule and its derivatives may present complexities for academic researchers in terms of freedom to operate and potential for commercialization.

Opportunities:

Novelty and Innovation: The unexplored nature of this compound presents a significant opportunity for novel discoveries and high-impact publications.

Interdisciplinary Collaboration: Research on this compound would necessitate collaboration between synthetic chemists, biochemists, pharmacologists, and experts in drug delivery, fostering a rich interdisciplinary environment.

Potential for Translation: Should promising biological activity be identified, there is a clear pathway for collaboration with industry partners to translate these findings into therapeutic applications.

Overcoming the challenges will require a concerted effort, likely through collaborative networks and strategic partnerships between academic institutions and industry. The potential to uncover new biological mechanisms or develop novel therapeutic strategies provides a compelling motivation for undertaking the comprehensive study of this compound.

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Reactant of Route 1
Reactant of Route 1
N-T-Butyl-2-methoxynicotinamide
Reactant of Route 2
Reactant of Route 2
N-T-Butyl-2-methoxynicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.